molecular formula C10H13F B1596320 2-Fluoro-1,3,4,5-tetramethylbenzene CAS No. 319-91-5

2-Fluoro-1,3,4,5-tetramethylbenzene

Cat. No.: B1596320
CAS No.: 319-91-5
M. Wt: 152.21 g/mol
InChI Key: WGOOHIBXEKJTGZ-UHFFFAOYSA-N
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Description

2-Fluoro-1,3,4,5-tetramethylbenzene is an organic compound with the molecular formula C₁₀H₁₃F. It is a fluorinated derivative of tetramethylbenzene, where a fluorine atom is attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,4,5-tetramethylbenzene typically involves the fluorination of 1,3,4,5-tetramethylbenzene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced fluorination techniques to ensure high yield and purity. The use of specialized reactors and catalysts can enhance the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1,3,4,5-tetramethylbenzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of 2-fluoro-1,3,4,5-tetramethylcyclohexane.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine atom or the methyl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution can be achieved using Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong nucleophiles like sodium amide (NaNH₂).

Major Products Formed:

  • Oxidation: 2-Fluoro-1,3,4,5-tetramethylbenzoic acid or 2-fluoro-1,3,4,5-tetramethylbenzaldehyde.

  • Reduction: 2-fluoro-1,3,4,5-tetramethylcyclohexane.

  • Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-Fluoro-1,3,4,5-tetramethylbenzene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Fluoro-1,3,4,5-tetramethylbenzene exerts its effects depends on its specific application. In drug design, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often by forming hydrogen bonds or increasing lipophilicity. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

2-Fluoro-1,3,4,5-tetramethylbenzene is similar to other fluorinated aromatic compounds, such as:

  • 2-Fluoroaniline

  • 3-Fluorophenol

  • 4-Fluorotoluene

Uniqueness: What sets this compound apart is its specific substitution pattern, which influences its reactivity and physical properties. The presence of multiple methyl groups and a single fluorine atom provides a unique balance of steric and electronic effects, making it distinct from other fluorinated benzene derivatives.

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Properties

IUPAC Name

2-fluoro-1,3,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOHIBXEKJTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294821
Record name 2-fluoro-1,3,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-91-5
Record name 2-Fluoro-1,3,4,5-tetramethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 319-91-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-1,3,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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